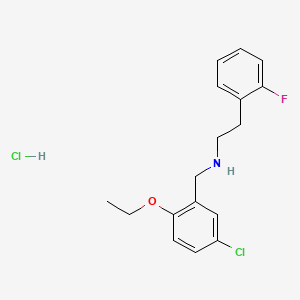![molecular formula C21H27ClN2O3 B4178226 2-chloro-4-{[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B4178226.png)
2-chloro-4-{[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]methyl}phenol
Übersicht
Beschreibung
2-chloro-4-{[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]methyl}phenol, commonly known as CHDP, is a potent and selective antagonist of the dopamine D1 receptor. This compound has attracted significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Wirkmechanismus
The mechanism of action of CHDP is based on its ability to bind selectively to the dopamine D1 receptor and block its activity. This leads to a decrease in the release of dopamine, which is a key neurotransmitter involved in regulating mood, motivation, and reward. By blocking the dopamine D1 receptor, CHDP may help to restore normal dopamine signaling and improve symptoms of various neurological and psychiatric disorders.
Biochemical and Physiological Effects
CHDP has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to decrease the release of dopamine in the prefrontal cortex and striatum, which are key brain regions involved in regulating mood and motivation. CHDP has also been shown to increase the release of acetylcholine in the prefrontal cortex, which may help to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CHDP is its high potency and selectivity for the dopamine D1 receptor. This makes it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. However, one limitation of CHDP is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on CHDP. One area of interest is the development of new analogs with improved pharmacokinetic properties and selectivity for the dopamine D1 receptor. Another area of interest is the study of CHDP in human clinical trials, to evaluate its safety and efficacy in the treatment of various neurological and psychiatric disorders. Additionally, further research is needed to elucidate the precise mechanisms of action of CHDP and its effects on other neurotransmitter systems.
In conclusion, CHDP is a promising compound with potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Its high potency and selectivity for the dopamine D1 receptor make it a useful tool for studying the role of this receptor in brain function and dysfunction. Further research is needed to fully understand the mechanisms of action of CHDP and its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
CHDP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a potent and selective antagonistic effect on the dopamine D1 receptor, which plays an important role in regulating mood, motivation, and reward. CHDP has been studied in animal models of schizophrenia, depression, and drug addiction, with promising results.
Eigenschaften
IUPAC Name |
2-chloro-4-[[3-(2-hydroxyethyl)-4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O3/c1-27-19-4-2-3-16(11-19)14-24-9-8-23(15-18(24)7-10-25)13-17-5-6-21(26)20(22)12-17/h2-6,11-12,18,25-26H,7-10,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWUZNVRDWCGAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2CCO)CC3=CC(=C(C=C3)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-{[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]methyl}phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4178160.png)
![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide](/img/structure/B4178162.png)
amino]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4178168.png)
![2-amino-8'-ethyl-4',4',6'-trimethyl-6-(4-nitrophenyl)-2'-oxo-4'H-spiro[pyran-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B4178174.png)
![N-benzyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4178179.png)
![1-(cyclopentylamino)-3-[(1,3,3-trimethylbicyclo[2.2.1]hept-2-yl)oxy]-2-propanol hydrochloride](/img/structure/B4178186.png)
![4-{2-[(4-bromophenyl)amino]-1-methyl-2-oxoethoxy}-N-(4-chlorophenyl)benzamide](/img/structure/B4178193.png)
![N-cyclohexyl-6-ethyl-6-methyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4178208.png)
![4-[(2-hydroxyethyl)amino]-N-(6-methyl-2-pyridinyl)-3-nitrobenzamide](/img/structure/B4178215.png)
![2-(4-{[(4-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)acetamide hydrochloride](/img/structure/B4178232.png)
![4-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethoxy}-N-isobutyl-3-methylbenzenesulfonamide](/img/structure/B4178246.png)
![N-(4-{[(2-nitrophenyl)amino]carbonyl}phenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B4178254.png)
![1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B4178262.png)